3-(4-chlorophenyl)-6-methyl-2,5-diphenyl-2,3-dihydro-4H-1,3-oxazin-4-one
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Overview
Description
3-(4-chlorophenyl)-6-methyl-2,5-diphenyl-2,3-dihydro-4H-1,3-oxazin-4-one is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a dihydro-oxazine ring fused with phenyl and chlorophenyl groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-6-methyl-2,5-diphenyl-2,3-dihydro-4H-1,3-oxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form an intermediate chalcone. This intermediate is then subjected to cyclization with hydroxylamine hydrochloride to yield the desired oxazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-6-methyl-2,5-diphenyl-2,3-dihydro-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.
Scientific Research Applications
3-(4-chlorophenyl)-6-methyl-2,5-diphenyl-2,3-dihydro-4H-1,3-oxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-6-methyl-2,5-diphenyl-2,3-dihydro-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Diphenyl-3-(4-bromophenyl)-6-methyl-2,3-dihydro-4H-1,3-oxazine-4-one
- 2,5-Diphenyl-3-(4-methylphenyl)-6-methyl-2,3-dihydro-4H-1,3-oxazine-4-one
- 2,5-Diphenyl-3-(4-nitrophenyl)-6-methyl-2,3-dihydro-4H-1,3-oxazine-4-one
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-6-methyl-2,5-diphenyl-2,3-dihydro-4H-1,3-oxazin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can enhance its reactivity and potential biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C23H18ClNO2 |
---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-methyl-2,5-diphenyl-2H-1,3-oxazin-4-one |
InChI |
InChI=1S/C23H18ClNO2/c1-16-21(17-8-4-2-5-9-17)22(26)25(20-14-12-19(24)13-15-20)23(27-16)18-10-6-3-7-11-18/h2-15,23H,1H3 |
InChI Key |
NPULNQBOYZPPBV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(C(O1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=O)N(C(O1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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